Tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate
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Overview
Description
Tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorine atom at the 3-position of the piperidine ring and a tert-butyl ester group at the 1-position. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.
Formation of the Ethoxy-oxoethylidene Group: This group can be introduced through a condensation reaction involving ethyl oxalate and an appropriate aldehyde.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy-oxoethylidene group, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichloromethane, and water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with the fluorine atom replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the effects of fluorine substitution on biological activity. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential pharmacological properties. Its piperidine core is a common motif in many drugs, and the presence of the fluorine atom can enhance the compound’s metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ethoxy-oxoethylidene group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate
- Tert-butyl 3-(2-ethoxy-2-oxoethylidene)cyclobutanecarboxylate
- Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
Uniqueness
Tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate is unique due to the presence of the fluorine atom at the 3-position of the piperidine ring This fluorine substitution can significantly alter the compound’s chemical and biological properties, making it distinct from other similar compounds
Properties
IUPAC Name |
tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FNO4/c1-5-19-12(17)8-10-6-7-16(9-11(10)15)13(18)20-14(2,3)4/h8,11H,5-7,9H2,1-4H3/b10-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLWXVWHUZEEPZ-NTMALXAHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCN(CC1F)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/CCN(CC1F)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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